N3-Phenyl Substitution Confers PTP1B Inhibitory Potential Absent in N3-Unsubstituted Congeners
In structure-activity relationship (SAR) campaigns on imidazolidine-2,4-dione-based PTP1B inhibitors, the presence of an N3-phenyl substituent is repeatedly associated with retained or enhanced inhibitory potency, whereas N3-unsubstituted or N3-alkyl congeners exhibit substantially reduced activity. For example, in a published series of imidazolidine-2,4-dione derivatives, compounds bearing an N3-phenyl group achieved IC50 values in the range of 0.57–10 µM against recombinant human PTP1B, while analogous N3-H or N3-methyl derivatives showed IC50 values >100 µM [1][2]. Although direct IC50 data for the specific target compound 2034284-15-4 has not been disclosed in peer-reviewed literature, its N3-phenyl substitution pattern aligns with the structural determinants required for PTP1B engagement, in contrast to the des-phenyl analog 3-[1-(thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione (CAS 2034277-87-5), which lacks this critical hydrophobic aromatic contact [3].
| Evidence Dimension | PTP1B inhibitory activity (IC50) |
|---|---|
| Target Compound Data | N3-phenyl imidazolidine-2,4-dione scaffold (IC50 range of structurally related compounds: 0.57–10 µM against recombinant hPTP1B) [1][2] |
| Comparator Or Baseline | N3-unsubstituted imidazolidine-2,4-dione scaffold (IC50 >100 µM); N3-alkyl derivatives (IC50 >50 µM) [2] |
| Quantified Difference | Approximately 10- to >175-fold potency differential favouring N3-phenyl substitution (class-level estimate, not measured for target compound itself) |
| Conditions | In vitro recombinant human PTP1B enzyme assay; substrate: p-nitrophenyl phosphate (pNPP); incubation: 30 min at 37°C [1] |
Why This Matters
Procurement of the N3-phenyl compound is necessary to retain PTP1B-targeting potential; the des-phenyl analog is predicted to be essentially inactive against this target based on published SAR trends.
- [1] Ma Y, Sun S-X, Cheng X-C, et al. Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors. Biochem Biophys Res Commun. 2021;579:40-46. View Source
- [2] Zhang Y, Li X, Wang R, et al. Synthesis, biological evaluation and 3D-QSAR studies of imidazolidine-2,4-dione derivatives as novel protein tyrosine phosphatase 1B inhibitors. Eur J Med Chem. 2015;103:105-118. View Source
- [3] PubChem Compound Summary for CID 123134038: 3-[1-(Thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione. National Center for Biotechnology Information. View Source
